molecular formula C20H24N4O B2680528 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE CAS No. 932988-54-0

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE

Cat. No.: B2680528
CAS No.: 932988-54-0
M. Wt: 336.439
InChI Key: TYUMAVWIXQJCGZ-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a methoxyphenyl group and a pyrazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazolopyrimidine core can be reduced under specific conditions to alter its electronic properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products:

  • Oxidation of the methoxy group can yield 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE.
  • Reduction of the pyrazolopyrimidine core can lead to partially or fully hydrogenated derivatives.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

  • 1-[2-(2-HYDROXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE
  • 1-[2-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE

Comparison: Compared to its analogs, 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable candidate for further research and development.

Biological Activity

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperidine, a compound featuring a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C23H24N6OC_{23}H_{24}N_{6}O with a molecular weight of 400.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core linked to a methoxyphenyl group and a methylpiperidine moiety.

PropertyValue
Molecular FormulaC23H24N6O
Molecular Weight400.5 g/mol
CAS Number933251-19-5
Chemical StructureStructure

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound induce significant cytotoxicity in breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies utilized assays to evaluate cell viability and apoptosis markers, revealing enhanced efficacy when combined with standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The compound is believed to interact with various molecular targets involved in cancer progression. For example, it may inhibit specific kinases or modulate pathways related to cell survival and proliferation .

Other Pharmacological Effects

Beyond its anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Activity : Some pyrazole derivatives have shown promising results against microbial pathogens, indicating potential as antimicrobial agents .
  • Neuropharmacological Effects : Research on related compounds suggests possible interactions with serotonin receptors, which could imply anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of pyrazole derivatives:

  • Study on Synergistic Effects : A study evaluated the combination of pyrazole compounds with doxorubicin in breast cancer models, finding that certain derivatives significantly enhanced the cytotoxic effect compared to doxorubicin alone .
  • Molecular Docking Studies : Computational analyses have been employed to predict how these compounds interact with target proteins involved in cancer pathways. Results suggest strong binding affinities for key targets associated with tumor growth and metastasis .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-8-10-23(11-9-14)20-12-15(2)21-19-13-17(22-24(19)20)16-6-4-5-7-18(16)25-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMAVWIXQJCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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